(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a combination of thiazole, pyrazolone, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the bromophenyl group. Subsequent steps involve the formation of the pyrazolone ring and the attachment of the naphthalen-1-yl hydrazinylidene group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromophenyl group can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its structural features can be modified to enhance its binding affinity and specificity for biological targets.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazolone rings can participate in hydrogen bonding and hydrophobic interactions, facilitating the binding to target proteins. This binding can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)thiazole: Shares the thiazole and bromophenyl moieties.
1-(Naphthalen-1-yl)pyrazolone: Contains the pyrazolone and naphthalene groups.
4-Bromophenethyl alcohol: Similar bromophenyl group but lacks the thiazole and pyrazolone rings.
2-Fluorodeschloroketamine: A dissociative anesthetic with a different core structure but similar in terms of complexity.
Uniqueness
The uniqueness of (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one lies in its combination of multiple functional groups and rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H16BrN5OS |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(naphthalen-1-yldiazenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H16BrN5OS/c1-14-21(27-26-19-8-4-6-15-5-2-3-7-18(15)19)22(30)29(28-14)23-25-20(13-31-23)16-9-11-17(24)12-10-16/h2-13,28H,1H3 |
InChI Key |
JYJXGNNPMHJULY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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